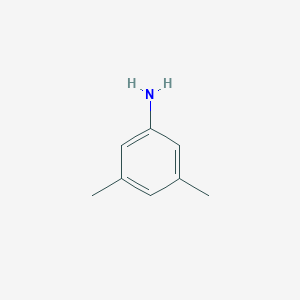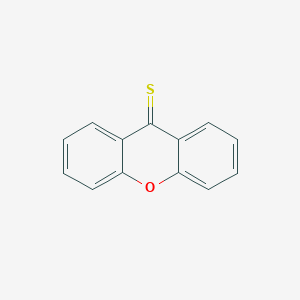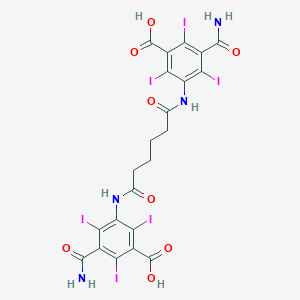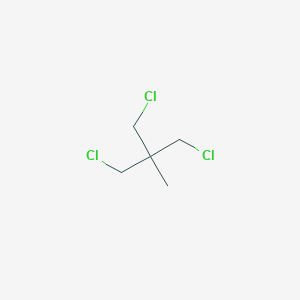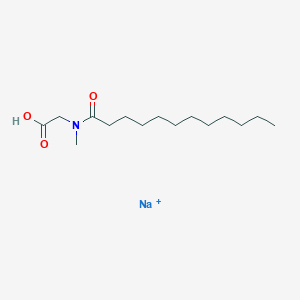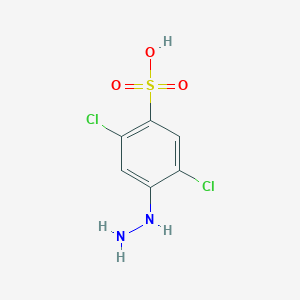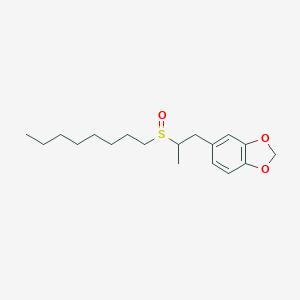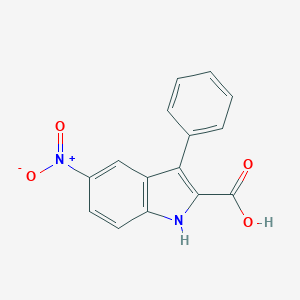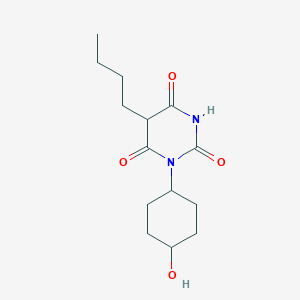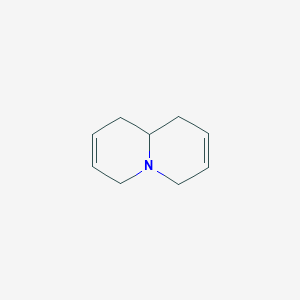
1,6,9,9a-Tetrahydro-4H-quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,9,9a-Tetrahydro-4H-quinolizine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has a unique structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,6,9,9a-Tetrahydro-4H-quinolizine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication. It has also been shown to bind to specific receptors in the brain, leading to its analgesic and anticonvulsant effects.
Biochemische Und Physiologische Effekte
1,6,9,9a-Tetrahydro-4H-quinolizine has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. In addition, the compound has been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,6,9,9a-Tetrahydro-4H-quinolizine in lab experiments is its broad range of biological activities. The compound has been shown to exhibit antimicrobial, antifungal, antiviral, anticancer, analgesic, anti-inflammatory, and anticonvulsant properties. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,6,9,9a-Tetrahydro-4H-quinolizine. One of the areas of research is the development of new drugs based on this compound. The broad range of biological activities exhibited by the compound makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are needed to fully understand how the compound exerts its biological effects. Finally, there is a need for the development of new synthetic methods for the production of 1,6,9,9a-Tetrahydro-4H-quinolizine. New synthetic methods may lead to the production of more efficient and cost-effective methods for the production of this compound.
Synthesemethoden
The synthesis of 1,6,9,9a-Tetrahydro-4H-quinolizine involves the condensation of a ketone with an amine in the presence of a reducing agent. One of the most common methods for synthesizing this compound is through the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction leads to the formation of an intermediate imine, which undergoes cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
1,6,9,9a-Tetrahydro-4H-quinolizine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The compound has also been shown to possess analgesic, anti-inflammatory, and anticonvulsant activities.
Eigenschaften
CAS-Nummer |
1004-88-2 |
|---|---|
Produktname |
1,6,9,9a-Tetrahydro-4H-quinolizine |
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
4,6,9,9a-tetrahydro-1H-quinolizine |
InChI |
InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-4,9H,5-8H2 |
InChI-Schlüssel |
VHMFCNJLBGINGR-UHFFFAOYSA-N |
SMILES |
C1C=CCN2C1CC=CC2 |
Kanonische SMILES |
C1C=CCN2C1CC=CC2 |
Synonyme |
1,6,9,9a-Tetrahydro-4H-quinolizine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



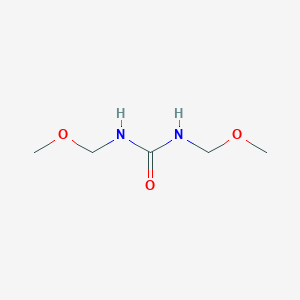
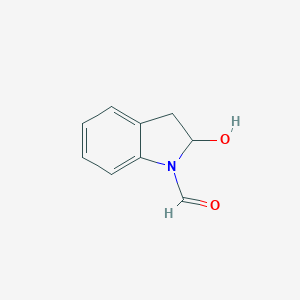
![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)
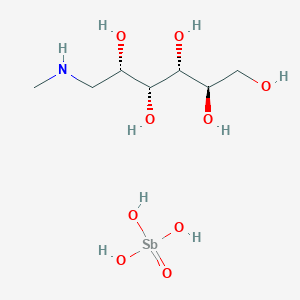
![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
